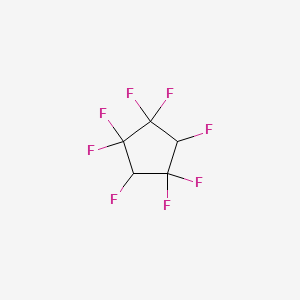
1,1,2,2,3,4,4,5-Octafluorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,4,4,5-Octafluorocyclopentane is a fluorinated cyclopentane derivative with the molecular formula C5H2F8 This compound is characterized by the presence of eight fluorine atoms attached to a cyclopentane ring, making it a highly fluorinated and stable molecule
Preparation Methods
The synthesis of 1,1,2,2,3,4,4,5-Octafluorocyclopentane typically involves the fluorination of cyclopentane derivatives. One common method includes the reaction of cyclopentane with elemental fluorine or fluorinating agents under controlled conditions. Industrial production methods often utilize specialized reactors and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1,1,2,2,3,4,4,5-Octafluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents include alkali metals and organometallic compounds.
Reduction Reactions: Reduction of this compound can lead to the formation of partially fluorinated cyclopentane derivatives. Hydrogenation using palladium-based catalysts is a typical method.
Oxidation Reactions: Oxidation can introduce functional groups such as hydroxyl or carbonyl groups into the molecule. .
Scientific Research Applications
1,1,2,2,3,4,4,5-Octafluorocyclopentane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable and inert medium.
Biology: The compound’s stability and low reactivity make it suitable for use in biological assays and as a component in certain biochemical experiments.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: It is employed in the production of specialty chemicals, refrigerants, and as a cleaning agent in various industrial processes .
Mechanism of Action
The mechanism by which 1,1,2,2,3,4,4,5-Octafluorocyclopentane exerts its effects is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the compound’s interactions with other molecules. This electronegativity can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, depending on the specific application. The exact molecular targets and pathways involved vary based on the context in which the compound is used .
Comparison with Similar Compounds
1,1,2,2,3,4,4,5-Octafluorocyclopentane can be compared with other fluorinated cyclopentane derivatives, such as:
1,1,2,2,3,3,4,5-Octafluorocyclopentane: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
1,1,2,2,3,3,4,5-Heptafluorocyclopentane:
1,1,2,2,3,3,4,4-Hexafluorocyclopentane: With fewer fluorine atoms, this compound exhibits distinct reactivity and stability characteristics. The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical and physical properties
Properties
CAS No. |
773-17-1 |
|---|---|
Molecular Formula |
C5H2F8 |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1,1,2,2,3,4,4,5-octafluorocyclopentane |
InChI |
InChI=1S/C5H2F8/c6-1-3(8,9)2(7)5(12,13)4(1,10)11/h1-2H |
InChI Key |
WAECBMNQMWVHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)
![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)
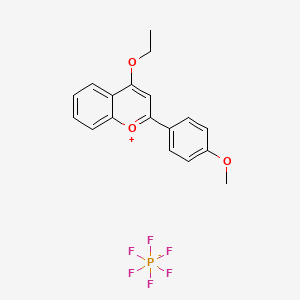
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)
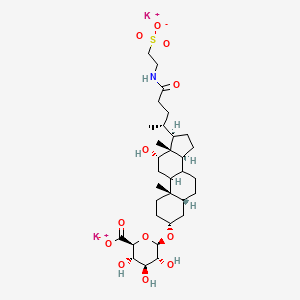
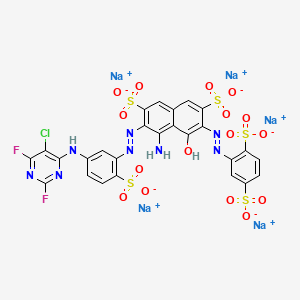
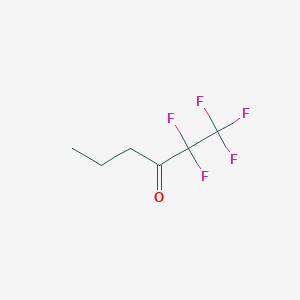
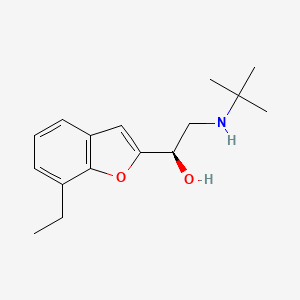
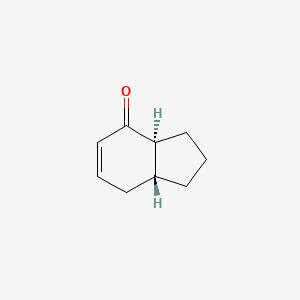
![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)
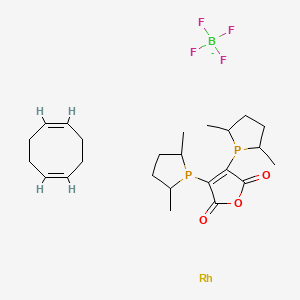
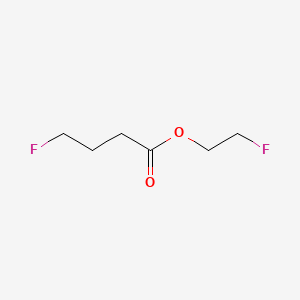
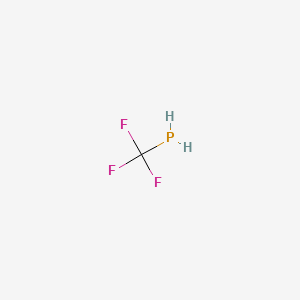
![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)
